Product packaging for [3H]lysergic acid diethylamide(Cat. No.:)

[3H]lysergic acid diethylamide

Cat. No.: B10771021
M. Wt: 329.5 g/mol
InChI Key: VAYOSLLFUXYJDT-QZGBZKRISA-N
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Description

[3H]Lysergic Acid Diethylamide ([3H]LSD) is a high-purity, tritium-labeled radioligand of exceptional value for advanced neuropharmacology and receptor binding studies. This compound exhibits high affinity and specificity for serotonin (5-HT) receptors, particularly the 5-HT2A receptor subtype, which is a primary target for psychedelic compounds and a critical component in the study of neurotransmission, perception, and consciousness. As a potent agonist, [3H]LSD is an indispensable tool for in vitro assays, including receptor saturation, competition binding, and autoradiography, enabling researchers to quantify receptor density (Bmax), determine binding affinity (Kd), and screen novel psychoactive substances for 5-HT receptor activity. Its application is pivotal for investigating the molecular mechanisms underlying the effects of serotonergic agents and for advancing our understanding of central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety. Supplied with high specific activity and radiochemical purity, this radioligand ensures reliable and sensitive experimental results, making it a critical reagent for academic, pharmaceutical, and biochemical research focused on the serotonergic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O B10771021 [3H]lysergic acid diethylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25N3O

Molecular Weight

329.5 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-7-(tritritiomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3T3

InChI Key

VAYOSLLFUXYJDT-QZGBZKRISA-N

Isomeric SMILES

[3H]C([3H])([3H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Origin of Product

United States

Historical Context of Academic Research on 3h Lysergic Acid Diethylamide

Early Scientific Investigations and the Genesis of [3H]Lysergic Acid Diethylamide Research

Following the synthesis of LSD in 1938 and the discovery of its profound psychoactive effects in 1943, the scientific community became intensely interested in its mechanism of action. wikipedia.orgwikipedia.org Researchers hypothesized that the drug exerted its effects by interacting with specific sites in the brain, a revolutionary idea at a time when the biochemical basis of mental phenomena was still a nascent field. researchgate.net To investigate this, a method was needed to track the molecule within brain tissue. This necessity spurred the development of radiolabeled versions of LSD, leading to the creation of this compound, or [3H]LSD, where tritium (B154650) (³H), a radioactive isotope of hydrogen, is incorporated into the LSD molecule.

The genesis of [3H]LSD research in the 1970s marked a significant leap forward. Early investigations by researchers such as Bennett and Snyder pioneered the use of this radioligand to identify and characterize what they termed the "LSD receptor" in rat brain membranes. nih.gov Their seminal work demonstrated that [3H]LSD binds to these sites in a saturable, reversible, and stereospecific manner, with a high affinity. nih.gov The binding was shown to be stereospecific, as the psychotropically inactive l-isomer of LSD was a thousand times weaker at displacing the bound [3H]LSD than the active d-isomer. nih.gov These initial studies provided the first direct biochemical evidence for specific recognition sites for LSD in the central nervous system, laying the groundwork for the concept of neurotransmitter receptors as discrete pharmacological entities.

YearLead Researcher(s)Key FindingSignificance
1975 Bennett & SnyderDemonstrated high-affinity, saturable, and stereospecific binding of [3H]LSD to rat brain membranes. nih.govProvided the first direct evidence for specific LSD binding sites (receptors) in the brain, suggesting they are postsynaptic serotonin (B10506) receptors. nih.gov
1976 Bennett & SnyderFurther characterized the relationship between [3H]LSD binding and postsynaptic serotonin receptors. rjptonline.orgSolidified the link between the "LSD receptor" and the serotonin system.

Role in Neurotransmitter System Discovery and Elucidation of Brain Second-Messenger Systems

The use of [3H]LSD was pivotal in the discovery and classification of the serotonin (5-HT) receptor system. Its high affinity for what were initially just called "serotonin receptors" made it an invaluable tool for mapping their distribution and pharmacological properties. nih.gov Research revealed that [3H]LSD didn't just bind to one type of receptor but interacted with a variety of them, particularly the 5-HT1 and 5-HT2 receptor families. mdpi.comnih.gov This promiscuity, initially a complication, became an advantage, allowing researchers to use it as a starting point to differentiate receptor subtypes through competition binding assays.

In these assays, the ability of other, unlabeled compounds to displace [3H]LSD from its binding sites was measured. This technique was crucial in defining the pharmacology of the 5-HT2A receptor, which is strongly implicated in the effects of hallucinogens. nih.gov Furthermore, studies revealed that [3H]LSD also possessed a notable affinity for dopamine (B1211576) receptors, particularly the D2 subtype, highlighting the compound's complex pharmacological profile. mdpi.comnih.gov

Once the receptors were identified, [3H]LSD played a role in elucidating their function. It was used in studies that linked receptor activation to downstream intracellular signaling cascades, known as second-messenger systems. For instance, activation of the 5-HT2A receptor by agonists was shown to stimulate phosphoinositide hydrolysis, a key signaling pathway. These studies were fundamental to understanding how an external signal (a ligand binding to a receptor) is translated into a cellular response within the brain.

LigandPrimary Receptor Target(s)Reported Binding Affinity (Ki) in nM
This compound 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, Dopamine D21.1 (5-HT1A), 0.76-21.4 (5-HT2A), 0.977-8.91 (5-HT2B), 1.1-45.7 (5-HT2C) rjptonline.orgmdpi.com
Serotonin (5-HT) Serotonin ReceptorsDisplaces [3H]LSD with an ED50 of 3 µM (3000 nM) nih.gov
Ketanserin 5-HT2AUsed as a selective antagonist to define 5-HT2A sites.
Spiperone Dopamine D2Used as a selective ligand to study D2 receptor binding.

Evolution of Methodologies in Ligand Binding Studies and Neuropharmacological Research

The research journey with [3H]LSD mirrors the evolution of neuropharmacological techniques. Initial studies relied on the "grind and bind" method, which involved using brain homogenates—a well-mixed slurry of brain tissue—to measure receptor binding. While effective for demonstrating the existence of receptors, this method provided little information about their precise location.

A major advancement was the development of quantitative receptor autoradiography. This technique involves incubating thin slices of brain tissue with [3H]LSD, which then exposes a photographic film placed over the tissue. The resulting image reveals the anatomical distribution of the binding sites with high resolution. This allowed scientists to visualize and quantify the density of [3H]LSD binding sites across different brain regions, correlating receptor location with brain function. For example, high densities were found in cortical areas. nih.gov

The foundational technique of competition binding assays, which were refined using [3H]LSD, became a gold standard in pharmacology for characterizing new drugs. acs.org By measuring how effectively a new compound displaces [3H]LSD, researchers can determine the compound's affinity for the receptor.

While the non-selectivity of [3H]LSD was useful initially, it also drove the development of more specific radioligands. For instance, the discovery that [3H]LSD binds to both serotonin and dopamine receptors led to the development of ligands like [3H]ketanserin for 5-HT2A receptors and [3H]spiperone for D2 receptors, allowing for more precise investigation of these individual systems. The foundational knowledge gained from studies with [3H]LSD provided the essential context for the development and application of these more selective tools, which continue to shape modern neuropharmacological research.

Chemical Synthesis Methodologies and Radiolabeling of Lysergic Acid Diethylamide

Strategies for Lysergic Acid Synthesis

Multiple approaches have been developed for the total synthesis of lysergic acid, each with its own set of advantages and challenges. These strategies often involve the construction of the ergoline (B1233604) core through various ring-forming reactions.

Aryne cyclization has emerged as a powerful tool in the synthesis of complex molecules, including lysergic acid derivatives. This methodology involves the generation of a highly reactive aryne intermediate that subsequently undergoes an intramolecular cyclization to form a new ring. researchgate.netrsc.org

One notable approach utilized an aryne cyclization to construct the pentacyclic ketone core of a tubingensin A, a related indole (B1671886) diterpenoid. rsc.org In this synthesis, a TES enol ether substrate was treated with sodium amide and t-butanol to generate the desired pentacyclic ketone in an 84% yield. rsc.org Challenges in this approach included the potential for undesired [2+2] cycloadditions and subsequent retro [4+2] reactions, which were overcome by careful selection of the substrate. rsc.org The Baillarge group also employed an aryne cyclization as a key step in their synthesis of a tricyclic system, which served as a precursor to a protected Woodward intermediate. nih.gov

Key Features of Aryne Cyclization in Ergoline Synthesis:

FeatureDescriptionReference
Intermediate Highly reactive aryne species researchgate.netrsc.org
Key Reaction Intramolecular cyclization rsc.org
Precursor Often a halogenated aromatic compound nih.govrsc.org
Challenges Potential for side reactions and regioselectivity control rsc.org

A concise and efficient synthesis of (±)-lysergic acid has been achieved from simple aromatic precursors using a strategy that relies on coupling, dearomatization, and cyclization. chemrxiv.orgnsf.govcolab.wsresearchgate.netnih.govacs.org This approach offers a practical and modular route to the ergoline scaffold. chemrxiv.orgnsf.govresearchgate.net

A key aspect of this strategy is the isomerization of intermediates to obtain the desired stereochemistry for the crucial cyclization step. chemrxiv.orgnsf.gov For instance, a mixture of diastereomers can be converted to the required isomer upon re-exposure to isomerization conditions. chemrxiv.orgnsf.gov

Lysergic acid possesses two stereocenters, leading to the possibility of four stereoisomers: D-lysergic acid, L-lysergic acid, D-isolysergic acid, and L-isolysergic acid. wikipedia.org The desired isomer for the synthesis of psychoactive LSD is d-lysergic acid. nih.gov

During synthesis, mixtures of lysergic acid and its isomer, isolysergic acid, are often formed. nih.gov The conversion of the undesired isolysergic acid derivative to the desired lysergic acid derivative is a crucial step. This isomerization can be achieved under basic conditions. nih.gov For example, an isolysergic acid ester can be converted to the corresponding lysergic acid ester. nih.gov Similarly, epimerization of an isolysergic acid-related compound to the lysergic derivative can be accomplished using boiling methanol. nih.gov

Coupling, Dearomatization, and Cyclization Strategies from Aromatic Precursors

Synthesis of [3H]Lysergic Acid Diethylamide

Radiolabeling with tritium (B154650) (³H) is a vital technique for studying the pharmacokinetics and receptor binding of molecules like lysergic acid diethylamide. nih.govscispace.com The synthesis of this compound involves the incorporation of tritium into the molecule, typically through specialized radiolabeling techniques.

Several methods exist for introducing tritium into organic molecules. These can be broadly categorized as exchange labeling and non-exchangeable labeling. openmedscience.com

Catalytic Hydrogenation: This is a common method where a precursor containing a double bond or a halogen is treated with tritium gas (T₂) in the presence of a catalyst, such as palladium on carbon (Pd/C). openmedscience.com This method allows for the specific incorporation of tritium.

Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms in the target molecule with tritium from a tritiated source, such as tritiated water (T₂O) or tritium gas. scispace.comnih.gov Metal-catalyzed HIE reactions are often employed to direct the tritium to specific positions. nih.gov

Reduction with Tritiated Reducing Agents: Precursors containing functional groups like aldehydes or ketones can be reduced with a tritium-labeled reducing agent, such as sodium borotritide ([³H]NaBH₄), to introduce a tritium label. google.com

For complex molecules, late-stage functionalization is often preferred to reduce the number of synthetic steps involving radioactive materials. scispace.com

Common Tritium Labeling Techniques:

TechniqueTritium SourceKey FeatureReference
Catalytic HydrogenationTritium Gas (T₂)Reduction of unsaturation or dehalogenation openmedscience.com
Hydrogen Isotope ExchangeTritiated Water (T₂O), T₂Direct replacement of H with ³H scispace.comnih.gov
ReductionTritiated Reducing Agents (e.g., [³H]NaBH₄)Reduction of carbonyls or other functional groups google.com

The choice of precursor is critical for an efficient radiolabeling synthesis. The precursor should be readily accessible and contain a functional group or structural feature that allows for the selective and high-yield incorporation of tritium.

For the synthesis of this compound, a suitable precursor would be a derivative of lysergic acid or lysergic acid diethylamide that has a site amenable to tritiation. For example, an unsaturated precursor could be used for catalytic tritiation. Alternatively, a halogenated derivative could undergo tritiodehalogenation. The selection of the precursor and the labeling position is crucial to ensure the stability of the tritium label under biological conditions. Non-exchangeable labeling, where tritium is attached to a carbon atom, is generally preferred to prevent the loss of the radiolabel. openmedscience.comgoogle.com

Molecular Pharmacology of 3h Lysergic Acid Diethylamide

Serotonergic Receptor Interactions

[3H]LSD interacts with a broad spectrum of serotonin (B10506) (5-HT) receptors, as well as dopaminergic and adrenergic receptors. nih.gov Its complex binding profile is fundamental to its pharmacological effects. The primary interactions of interest in the context of its psychoactive properties are with the 5-HT receptor family. jneurosci.org

Interactions with 5-HT1 Receptor Subtypes

LSD acts as a potent agonist at 5-HT1A receptors. nih.govresearchgate.net These receptors are widely distributed in the brain, including on serotonin-containing neurons in the raphe nuclei, where they function as somatodendritic autoreceptors. acnp.orgwikidoc.orgoup.com

Table 2: Binding Affinities (Ki) of LSD for Serotonin Receptor Subtypes This table is interactive. Users can sort columns by clicking on the headers.

Receptor Subtype Ki (nM) Radioligand Used Reference
5-HT1A 1.1 [3H]8-OH-DPAT researchgate.net
5-HT1A 3.2 [3H]8-OH-DPAT ljmu.ac.uk
5-HT2A 13 [3H]ketanserin ljmu.ac.uk
5-HT2B 5.3 [3H]LSD ljmu.ac.uk
5-HT2C 30 [3H]mesulergine ljmu.ac.uk
Affinity for 5-HT1B, 5-HT1D, and 5-HT1E Receptors

[3H]LSD demonstrates significant affinity for several 5-HT1 receptor subtypes. Historically, [3H]LSD was instrumental in the initial classification of 5-HT receptors into the 5-HT1 and 5-HT2 families. nih.gov The 5-HT1 receptor class, which includes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes, generally couples to Gi/o proteins to inhibit adenylyl cyclase. psu.edu

5-HT1B and 5-HT1D Receptors: LSD is an agonist at 5-HT1B and 5-HT1D receptors. maps.org These receptors were once considered species variants but are now known to be distinct subtypes. acnp.org The affinity of LSD for these receptors is notable, and their activation may contribute to some of the compound's physiological effects. maps.org

5-HT1E Receptors: The 5-HT1E receptor was first identified in human cortical homogenates through binding studies where known ligands for other subtypes revealed a distinct population of binding sites. acnp.org While specific affinity values for [3H]LSD at the 5-HT1E receptor are less commonly reported than for other subtypes, its interaction is recognized as part of its broad serotonergic profile. researchgate.net The development of selective ligands for these receptor subtypes has been challenging, hampering a complete understanding of their individual functions. nih.gov

Binding to Other Serotonin Receptors

Beyond the 5-HT1 family, [3H]LSD binds with high affinity to a wide array of other serotonin receptors, highlighting its non-selective nature.

5-HT2C Receptors: [3H]LSD exhibits high affinity for 5-HT2C receptors, acting as a powerful agonist. maps.org However, it demonstrates low efficacy, meaning it does not maximally activate the receptor compared to the endogenous ligand, serotonin. maps.org The 5-HT2C receptor, originally named the 5-HT1C receptor, is notably dense in the choroid plexus and is linked to phosphatidylinositol turnover. pnas.orgresearchgate.netrug.nl

5-HT5A Receptors: LSD binds with fairly high affinity to the 5-HT5A receptor. maps.org Studies in knockout mice suggest that this receptor may contribute to the behavioral effects of LSD. maps.org

5-HT6 Receptors: [3H]LSD is used to radiolabel 5-HT6 receptors and binds to them with high affinity. vcu.edu It acts as a partial agonist at this receptor subtype. maps.org In displacement studies, ligands such as methiothepin (B1206844) and clozapine (B1669256) show high affinity for [3H]LSD-labeled 5-HT6 receptors. vcu.edu

5-HT7 Receptors: LSD binds to the 5-HT7 receptor, where it has been shown to act as an antagonist in certain experimental preparations, such as in rat brain slices. maps.org

The following table summarizes the reported binding affinities (Ki) of LSD for various serotonin receptors.

ReceptorKi (nM)Species/TissueNotes
5-HT2C 30HumanLabeled with [3H]mesulergine. ljmu.ac.uk
5-HT6 ~10-150Rat BrainLabeled with [3H]LSD. vcu.edu

Note: Affinity values can vary significantly based on the radioligand used, tissue preparation, and experimental conditions.

Characterization of Novel Serotonergic Binding Sites for [3H]Lysergic Acid Diethylamide

Early research using [3H]LSD and its iodinated analog, ¹²⁵I-LSD, identified unique binding sites that did not conform to the then-established pharmacology of 5-HT1 and 5-HT2 receptors, particularly in non-neuronal tissues.

Autoradiographic studies revealed an exceptionally high density of [3H]LSD and ¹²⁵I-LSD binding sites in the choroid plexus. jneurosci.org These sites were specifically localized to the choroid plexus epithelial cells, which are in direct contact with the cerebrospinal fluid. jneurosci.orgosti.gov The density of these sites was found to be approximately 3100 fmol/mg of protein, a level more than 10-fold higher than any other serotonergic site in brain homogenates. jneurosci.org

The pharmacological profile of this site was unique, showing high affinity for serotonin and mianserin, but weak affinity for various dopaminergic and adrenergic ligands. jneurosci.org This novel site, which did not match the properties of 5-HT1A, 5-HT1B, or 5-HT2 receptors, was initially termed a new type of mammalian brain serotonergic site. jneurosci.org Subsequent research identified this site as the 5-HT1C receptor (now reclassified as the 5-HT2C receptor), which is coupled to phosphatidylinositol turnover as its second messenger system. pnas.orgresearchgate.net

In addition to the choroid plexus, serotonergic binding sites for [3H]LSD have been identified on astrocyte-enriched fractions isolated from adult rat brains. jneurosci.org The discovery of these sites on non-neuronal cells like astrocytes highlighted the complexity of serotonergic signaling and the uncertainty regarding the cellular location of all serotonergic binding sites in the brain. jneurosci.org These findings suggested that glial cells, in addition to neurons, possess receptors for serotonin and may play a role in serotonergic modulation within the central nervous system.

Choroid Plexus Epithelial Cell Sites

Dopaminergic Receptor Interactions

LSD's pharmacological profile is not limited to serotonin receptors; it also demonstrates significant interactions with the dopaminergic system. researchgate.netnih.gov It has affinity for both D1-like and D2-like dopamine (B1211576) receptors. maps.orgnih.gov

D1 Receptors: Studies investigating the binding properties of LSD at dopamine receptors found that it competes for D1-like sites labeled by [3H]-SCH 23390 in the rat striatum. researchgate.netnih.gov The affinity of LSD for D1 receptors was found to be slightly lower than for D2 receptors, though still in the nanomolar range and comparable to the prototypical D1 partial agonist SKF38393 (K₀.₅ ca. 25 nM). researchgate.netnih.gov

The following table presents data on the binding affinity of LSD for dopamine receptors.

ReceptorKi / IC50 (nM)Species/TissueNotes
D1-like ~25 (K₀.₅)Rat StriatumAffinity similar to the partial agonist SKF38393. researchgate.netnih.gov
D2High 2 (Ki)Human Cloned D2High-affinity state of the receptor. utoronto.ca
D2/D3 275 (IC50)Pig BrainDisplacement of [3H]raclopride. mcmaster.ca

Affinity for D1, D2, and D4 Receptors

Lysergic acid diethylamide (LSD) demonstrates a notable interaction with the dopaminergic system, binding to multiple dopamine receptor subtypes. mdpi.com Early research identified that LSD has a stereospecific binding affinity for dopamine (DA) receptor sites labeled by [3H]dopamine and [3H]haloperidol. mdpi.com Subsequent studies have clarified its profile at specific subtypes. LSD binds to D1 and D2 receptors as a partial agonist and to the D4 receptor as a full agonist. mdpi.com

Its affinity for the D2 receptor is particularly high, with studies on human cloned D2 receptors and pig brain tissue reporting a high affinity (Ki) of approximately 2 nM. mdpi.com Other investigations report Ki values for D2 receptors at 25 nM. mdpi.com The affinity for D1-like receptors is generally lower, with reported Ki values around 310 nM. mdpi.comresearchgate.netljmu.ac.uk Despite this lower affinity compared to D2 sites, it is comparable to that of the prototypical D1 partial agonist SKF38393. researchgate.net The d-isomer of LSD shows an affinity for dopamine binding sites that is about 1000 times greater than the l-isomer. mdpi.com

Enhancement of D2–5-HT2A Receptor Complex Signaling

Beyond its direct action on individual receptors, LSD modulates signaling through interactions between different receptor types. Specifically, it enhances signaling within dopamine D2–serotonin 5-HT2A heteroreceptor complexes. nih.govwikipedia.org These complexes, found in brain regions such as the ventral and dorsal striatum, allow for allosteric, or indirect, regulation between the constituent receptors. nih.govresearchgate.net

When LSD binds to the 5-HT2A protomer of this complex, it induces a conformational change that facilitates D2 receptor recognition and signaling. nih.govresearchgate.net This interaction results in an increased binding density of D2-like antagonists and a reduction in the high-affinity agonist binding sites for dopamine. nih.gov This enhancement of D2 receptor signaling is a specific effect of certain hallucinogenic 5-HT2A agonists like LSD and is not observed with standard 5-HT2A agonists such as TCB-2. nih.govresearchgate.net The effect can be blocked by the 5-HT2A antagonist ketanserin, confirming the essential role of the 5-HT2A receptor in this mechanism. nih.gov This allosteric modulation within the D2–5-HT2A complex may contribute to some of the unique psychopharmacological effects of LSD. nih.govwikipedia.org

Adrenergic Receptor Interactions

LSD's pharmacological profile includes significant interactions with the adrenergic system. mdpi.com It binds with high affinity to α2-adrenergic receptors, with reported Ki values of 12 nM for the α2A subtype and between 37-82 nM for α2-adrenoceptors generally. mdpi.comcore.ac.uk Its affinity for α1a-adrenergic sites is considerably lower, with a Ki value of 670 nM. mdpi.comljmu.ac.uk LSD also interacts with β-adrenergic receptors, though this interaction is less pronounced. core.ac.uknih.gov This broad interaction with adrenergic receptors, in addition to serotonergic and dopaminergic sites, contributes to its complex physiological and psychoactive effects. mdpi.com

Comparative Receptor Binding Profiles of Lysergic Acid Diethylamide with Other Serotonergic Psychedelics

When compared to other classic serotonergic psychedelics, LSD displays a broader and more complex receptor binding profile. nih.gov While the primary psychedelic effects of substances like LSD, psilocybin, and mescaline are mediated through agonism at the 5-HT2A receptor, their interactions with other receptors vary significantly. technologynetworks.com

Psilocybin's active metabolite, psilocin, has a more restricted binding profile that is largely confined to serotonin receptors. wikipedia.org It shows little significant affinity for dopamine receptors. wikipedia.org In contrast, LSD binds with high affinity to a wide range of serotonin receptors (including 5-HT1A, 5-HT2B, 5-HT2C, and 5-HT6), multiple dopamine receptors (D1, D2, D3), and adrenergic receptors. nih.govfrontlinegenomics.com This extensive receptor engagement, particularly at dopamine and adrenergic sites, distinguishes LSD from other serotonergic psychedelics and likely underlies its unique pharmacological characteristics. nih.gov

Neurobiological Mechanisms of Action Mediated by 3h Lysergic Acid Diethylamide Receptor Binding

Neurotransmitter System Modulation

[3H]lysergic acid diethylamide binding studies have revealed a pleiotropic mechanism of action, engaging with multiple neurotransmitter systems simultaneously. mdpi.com Its primary interactions are within the serotonergic system, but significant modulatory effects on the dopaminergic, glutamatergic, and GABAergic systems are also well-documented. mdpi.com These interactions collectively contribute to a complex alteration of neural circuitry, particularly within the prefrontal cortex (PFC). mdpi.comnih.gov

The foundational mechanism of action for lysergic acid diethylamide involves its potent interaction with the serotonin (B10506) (5-HT) system. Binding assays using this compound have demonstrated its high affinity for a wide array of serotonin receptors. maps.org It is characterized principally as a partial agonist at the 5-HT2A receptor, which is considered central to its primary effects. mdpi.commdpi.com In addition to its prominent role at the 5-HT2A receptor, it also functions as an agonist or partial agonist at the 5-HT1A receptor. mdpi.comnih.gov

Radioligand binding studies have quantified these interactions, showing a high affinity of this compound for 5-HT1A receptors (Ki: 1.1 nM) in rat cerebral cortex homogenates and for 5-HT2A receptors (Ki: 2.5 nM) in the parietofrontal cortex of rats. nih.gov Beyond these primary targets, lysergic acid diethylamide also binds with significant affinity to 5-HT1B, 5-HT1D, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors. nih.govwikipedia.org The only serotonin receptor for which it shows a notable lack of affinity is the 5-HT3 receptor, a ligand-gated ion channel. maps.org This broad receptor profile indicates a complex regulation of serotonergic neurotransmission, involving both presynaptic autoreceptors (like 5-HT1A) that can inhibit serotonin release and postsynaptic receptors that mediate diverse cellular responses. nih.gov

Receptor SubtypeBinding Affinity (Ki)Tissue/ModelReference
5-HT1A 1.1 nMRat Cerebral Cortex nih.gov
5-HT2A 2.5 nMRat Parietofrontal Cortex nih.gov
5-HT2C 5.5 nMRat (Cloned) maps.org

In addition to its profound effects on the serotonergic system, this compound demonstrates significant interactions with dopamine (B1211576) (DA) receptors. mdpi.com Early studies revealed stereospecific binding to dopamine receptors, with the d-isomer having a much greater affinity than the l-isomer for sites labeled by [3H]dopamine and [3H]haloperidol. mdpi.comnih.gov Lysergic acid diethylamide binds to D1 and D2 receptors as a partial agonist and to the D4 receptor as a full agonist. mdpi.comnih.gov It displays a particularly high affinity for D2 receptors, with a reported Ki value of 2 nM in both pig brain and human cloned D2 receptors. nih.gov

Receptor SubtypeBinding Affinity (Ki)Tissue/ModelReference
Dopamine D2 2 nMPig Brain / Human (Cloned) nih.gov

Lysergic acid diethylamide significantly modulates the glutamatergic system, the primary excitatory neurotransmitter network in the brain. The prefrontal cortex (PFC) is a key site for this interaction. mdpi.com The mechanism largely involves the activation of 5-HT2A receptors located on cortical neurons, which leads to an increase in cortical glutamate (B1630785) levels. nih.gov This stimulation of 5-HT2A receptors produces excitatory postsynaptic potentials (EPSPs) in layer V pyramidal cells of the PFC. nih.gov This, in turn, promotes the release of glutamate in the apical dendritic regions of these neurons, leading to the subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors. nih.govpnas.org This enhancement of glutamatergic transmission is a critical component of the compound's effects on cortical processing.

While the enhancement of glutamatergic transmission by lysergic acid diethylamide prominently involves AMPA receptors, the N-methyl-d-aspartate (NMDA) receptor system is also implicated. nih.gov Specifically, the NMDA receptor subunit NR2B has been identified as relevant to the actions of lysergic acid diethylamide within the prefrontal cortex. mdpi.comresearchgate.net The overactivation of NMDA receptors can be neurotoxic, and the NR2B subunit, in particular, has been a target for developing neuroprotective agents. nih.gov The interplay between the serotonergic activation by lysergic acid diethylamide and the subsequent downstream modulation of glutamatergic systems, including those involving NR2B-containing NMDA receptors, is a key area of its neurobiological action. mdpi.comresearchgate.net However, studies have shown that repeated administration of lysergic acid diethylamide potentiates AMPA and 5-HT2A synaptic responses in the mPFC without a corresponding change in NMDA receptor responses. nih.gov

The brain's primary inhibitory system, mediated by γ-aminobutyric acid (GABA), is also directly affected by lysergic acid diethylamide. Research has demonstrated that low nanomolar concentrations (3–100 nM) of lysergic acid diethylamide excite a subpopulation of GABAergic interneurons. nih.govresearchgate.net This effect has been specifically observed in layer III of the rat piriform cortex. nih.govresearchgate.net The excitation of these inhibitory interneurons is mediated by 5-HT2A receptors, as the effect is blocked by the selective 5-HT2A antagonist MDL 100,907. nih.gov This finding indicates that lysergic acid diethylamide can enhance inhibitory tone in certain cortical circuits by directly activating 5-HT2A receptors located on GABAergic interneurons, which in turn modulate the activity of principal pyramidal cells. researchgate.net

Glutamatergic Neurotransmission Enhancement in the Cerebral Cortex

Intracellular Signaling Pathways

The binding of lysergic acid diethylamide to its target receptors, particularly the 5-HT2A receptor, initiates a cascade of intracellular signaling events. It is known to be a biased agonist, meaning it can preferentially activate certain downstream pathways over others. wikipedia.orgnih.gov While it activates canonical Gq protein-mediated signaling, it also potently recruits β-arrestin. wikipedia.orgnih.gov

Activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate into two secondary messengers: inositol (B14025) (1,4,5) triphosphate (IP3) and diacylglycerol (DAG). tandfonline.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. tandfonline.com In addition to the PLC pathway, lysergic acid diethylamide has also been shown to activate the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid. nih.gov

Furthermore, the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway is critically involved. mdpi.com Repeated administration of lysergic acid diethylamide has been found to increase the phosphorylation of mTORC1 in excitatory neurons of the medial prefrontal cortex. nih.gov This activation is downstream of both 5-HT2A and AMPA receptor stimulation and is essential for certain behavioral effects, such as enhanced social behavior in animal models. mdpi.comnih.govpnas.org This effect is specific to excitatory neurons, as the prosocial effects are absent in mice lacking a key mTORC1 component in these cells, but not in mice lacking it in GABAergic neurons. mdpi.comnih.gov Lysergic acid diethylamide has also been shown to promote neuroplasticity, partly by increasing levels of brain-derived neurotrophic factor (BDNF). mdpi.comtandfonline.com

Activation of Brain Second Messenger Systems

The binding of [3H]LSD to serotonin receptors, particularly the 5-HT2A receptor, triggers a cascade of intracellular events mediated by second messenger systems. nih.gov These systems amplify the initial signal from the receptor and translate it into a cellular response. Research has shown that [3H]LSD can be utilized to label 5-HT receptors that are coupled to adenylate cyclase activity. nih.gov The activation of adenylate cyclase leads to the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes.

Furthermore, studies have demonstrated that LSD stimulates the phosphoinositide (PI) pathway more robustly than other serotonergic hallucinogens. maps.org This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The activation of both the adenylyl cyclase and phospholipase C pathways by [3H]LSD contributes to the diverse and complex downstream cellular effects. nasa.govnih.govnih.govpsu.edu

DARPP-32-Related Pathway Activation

LSD has been shown to activate pathways related to DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). wikipedia.org DARPP-32 is a key integrator of signals from various neurotransmitters, including serotonin and dopamine. nih.govnih.gov Its function is regulated by its phosphorylation state at multiple sites. nih.govfrontiersin.org

Upon activation of D1 dopamine receptors, which can be influenced by LSD's modulation of the serotonin system, protein kinase A (PKA) phosphorylates DARPP-32 at the threonine-34 (Thr34) residue. jneurosci.org This phosphorylation converts DARPP-32 into a potent inhibitor of protein phosphatase-1 (PP1). nih.govjneurosci.org The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream proteins, thereby modulating their activity. The activation of the DARPP-32 pathway is a critical component of the intracellular signaling cascade initiated by LSD. nih.gov

Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling

Recent research has highlighted the significant role of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in the effects of LSD. mdpi.compnas.orgpnas.org The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. Studies in animal models have demonstrated that LSD promotes prosocial behavior through the activation of mTORC1 signaling in excitatory neurons of the medial prefrontal cortex (mPFC). mdpi.compnas.orgpnas.org

This activation is dependent on the stimulation of both 5-HT2A and AMPA receptors. pnas.orgpnas.org The subsequent phosphorylation of mTORC1 leads to downstream effects on protein synthesis and synaptic plasticity. pnas.org In mice lacking a key component of mTORC1 in excitatory neurons, the prosocial effects of LSD were abolished, underscoring the critical role of this pathway in mediating some of the behavioral effects of the compound. mdpi.compnas.orgpnas.org

MAP Kinase Phosphatase-1 Activation

Studies investigating the genetic responses to LSD have revealed the transcriptional activation of MAP kinase phosphatase-1 (MKP-1). researchgate.netnih.govnih.gov MKP-1 is a dual-specificity phosphatase that plays a crucial role in the negative regulation of the mitogen-activated protein (MAP) kinase signaling pathway by dephosphorylating key MAP kinases like ERK, JNK, and p38. jkns.or.krnih.govnih.gov

The induction of MKP-1 expression by LSD suggests an activation of the MAP kinase cascade. researchgate.netnih.gov This activation is a significant intracellular event, as the MAP kinase pathway is involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The upregulation of a key negative regulator, MKP-1, indicates a complex and tightly controlled modulation of this critical signaling pathway by LSD.

Gene Expression Modulation

Beyond the immediate activation of signaling cascades, the binding of [3H]LSD to its receptors leads to more lasting changes in neuronal function through the modulation of gene expression. These alterations in gene transcription can have profound implications for synaptic structure and long-term cellular adaptations.

Transcriptional Activation of Specific Genes (e.g., C/EBP-beta, ILAD-1)

Research has identified a number of genes whose expression is specifically increased following the administration of LSD. researchgate.netnih.gov Among these are the transcription factor C/EBP-beta (CCAAT/enhancer-binding protein beta) and a novel gene named ILAD-1 (Induced by LSD, Agonists, and Drugs of abuse-1). researchgate.netnih.govnih.gov C/EBP-beta is involved in the regulation of various cellular processes, including immune responses and cell differentiation. ILAD-1 shows sequence similarity to arrestins, a family of proteins involved in the desensitization of G-protein coupled receptors. nih.gov The increase in the expression of these genes is partially mediated by the 5-HT2A receptor. nih.gov

GeneFunction/HomologyImplication of Upregulation by LSD
C/EBP-beta Transcription factorModulation of various cellular processes, including immune and inflammatory responses.
ILAD-1 Homology to arrestinsPotential role in receptor desensitization and signaling regulation.
MKP-1 MAP kinase phosphataseNegative feedback regulation of the MAP kinase signaling pathway.

Implications for Synaptic Structure and Long-Term Cellular Adaptations

The modulation of gene expression by LSD has significant implications for synaptic plasticity, the ability of synapses to strengthen or weaken over time. Psychedelics, including LSD, have been found to increase the expression of genes associated with synaptic plasticity. wikipedia.org This leads to what are termed "psychoplastogenic" effects, promoting structural changes in neurons. wikipedia.org

Studies have demonstrated that psychedelic compounds can increase the number of dendrites, the density of dendritic spines, and the number of synapses. ucdavis.edunih.gov These structural alterations are thought to be a key mechanism underlying the potential therapeutic effects of these compounds in mood and anxiety disorders. ucdavis.edu The changes in neuronal structure are accompanied by enhanced synaptic function. nih.gov These long-lasting adaptations at the cellular and synaptic level are a direct consequence of the initial receptor binding and subsequent gene expression modulation initiated by compounds like [3H]LSD. nih.govnih.gov

Neural Circuitry and Brain Network Dynamics in 3h Lysergic Acid Diethylamide Research

Thalamocortical Connectivity and Sensory Gating

The thalamus, a critical hub for relaying sensory information to the cortex, plays a crucial role in the effects of LSD. nih.gov Research indicates that LSD significantly increases functional connectivity between the thalamus and various cortical regions, a phenomenon known as thalamocortical hyperconnectivity. nih.govfrontiersin.orgnih.gov This increased connectivity is particularly prominent between the thalamus and primary sensory and sensorimotor cortices. frontiersin.orgnih.gov This finding supports the "thalamic filter model," which posits that psychedelics disrupt the thalamus's normal function of gating sensory input, leading to an increased flow of information to the cortex. mdpi.comfrontiersin.org This disruption of sensory gating is thought to contribute to the perceptual alterations characteristic of the psychedelic state. nih.govfrontiersin.org The effects on thalamocortical connectivity are mediated by the serotonin (B10506) 5-HT2A receptor. mdpi.com

Functional Connectivity of the Primary Visual Cortex

The profound visual experiences induced by LSD are correlated with significant changes in the primary visual cortex (V1). wikipedia.org Resting-state fMRI studies have shown that LSD increases cerebral blood flow and resting-state functional connectivity (RSFC) of the V1. wikipedia.org This increased connectivity is not limited to the visual system; V1 shows heightened functional connections with numerous other cortical and subcortical regions under the influence of LSD. researchgate.net Interestingly, even with eyes closed, the connectivity patterns within the visual cortex resemble those seen during actual visual stimulation, suggesting the brain behaves as if it were receiving visual input. researchgate.netnih.gov The strength of this increased connectivity between the V1 and the rest of the brain correlates with subjective ratings of visual hallucinations. wikipedia.orgresearchgate.net

Activity and Connectivity in Specific Brain Regions

The dorsal raphe nucleus, a key source of serotonin in the brain, is a significant site of action for LSD. nih.govnih.gov Studies have shown that the dorsal raphe nuclei contain a high density of [3H]LSD binding sites, specifically of the 5-HT1 class. nih.gov The serotonin autoreceptors in this region are sensitive to tryptamine (B22526) analogs, and the binding characteristics of [3H]lysergic acid diethylamide correspond well with these receptors. nih.gov Research in animal models indicates that LSD can decrease the activity of serotonergic neurons in the dorsal raphe nucleus. pnas.org Electrical stimulation of the dorsal raphe can influence serotonin release in other brain regions, and this pathway is a critical component of the broader neural circuits affected by LSD. psu.edu Furthermore, LSD has been found to increase connectivity between the raphe nuclei and cortical sensory areas. ethz.ch

Ventral Tegmental Area

The ventral tegmental area (VTA) is a critical node in the brain's reward and motivation circuitry, and research indicates it is a site of action for lysergic acid diethylamide (LSD). The mechanism of action in this region is multifaceted, involving several neurotransmitter systems. nih.govmdpi.com Studies suggest that LSD's effects in the VTA are mediated through its interaction with dopamine (B1211576) D2, Trace Amine-Associated Receptor 1 (TAAR1), and serotonin 5-HT2A receptors. nih.govmdpi.com Electrophysiological studies have shown that LSD modulates the firing rate of dopamine neurons within the VTA. nih.gov

Research into the VTA's connectivity reveals that it sends projections to both telencephalic structures, like the frontal cortices, and brainstem areas, such as the inferior olive. princeton.edu Interestingly, these pathways appear to be segregated; individual VTA neurons project to either the frontal cortex or the inferior olive, but not both. princeton.edu Furthermore, a significant portion (approximately one-third) of VTA cells that project to the frontal cortex are catecholaminergic, whereas none of the VTA cells projecting to the inferior olive contain catecholamines. princeton.edu This suggests that LSD's influence on the VTA could differentially affect distinct downstream networks. There is also evidence for a direct retinal input to VTA neurons, which may be relevant to the compound's visual effects. princeton.edu

Table 1: Effects of LSD on the Ventral Tegmental Area (VTA)
Receptor/PathwayObserved EffectReference
Dopamine D2, TAAR1, 5-HT2ALSD stimulates these receptors in the VTA. nih.govmdpi.com
DA Neuronal FiringLSD administration modulates the firing rate of VTA dopamine neurons. nih.gov
VTA ProjectionsSegregated projections exist to the frontal cortex (partially catecholaminergic) and the inferior olive (non-catecholaminergic). princeton.edu

Locus Coeruleus

The locus coeruleus (LC), the principal site for synthesizing norepinephrine (B1679862) in the brain, is another area influenced by LSD. Autoradiographic studies using this compound have identified moderate to low densities of binding sites within the human locus coeruleus. nih.govresearchgate.net These binding sites are primarily associated with the 5-HT1 class of serotonin receptors. researchgate.net

Functionally, LSD has been shown to have an inhibitory effect on the spontaneous activity of LC neurons in rats. nih.gov This inhibitory action is reversed by the administration of 5-HT2A receptor antagonists, indicating that the effect is mediated through the 5-HT2A receptor subtype. nih.govmdpi.com The modulation of LC activity can have widespread consequences for arousal, attention, and sensory processing throughout the brain.

Medial Prefrontal Cortex

The medial prefrontal cortex (mPFC) is a key area for higher-order cognitive functions and is significantly impacted by LSD. Research shows that LSD potentiates excitatory transmission in the mPFC. jpn.ca This effect is mediated through the activation of serotonin 5-HT2A and α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors, which subsequently engages the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. jpn.camdpi.comnih.gov The integrity of mTORC1 in excitatory glutamatergic neurons is necessary for some of the behavioral effects induced by LSD. nih.gov

Administration of LSD leads to a marked increase in the expression of the immediate early gene c-Fos in the mPFC, indicating a significant increase in neuronal activation. nih.gov This activation is completely blocked by pretreatment with a 5-HT2A receptor antagonist. nih.gov However, double-labeling immunohistochemistry has revealed that this increased activity does not occur in the cortical cells that themselves express 5-HT2A receptors, suggesting an indirect mechanism of activation. nih.gov One proposed mechanism is that 5-HT2A receptor stimulation promotes glutamate (B1630785) release in the apical dendritic region of layer V pyramidal cells, which in turn activates AMPA receptors. nih.gov Chronic administration studies have suggested that long-term exposure to LSD might lead to a downregulation of dopamine D1 and D2 receptor gene expression in the mPFC. mdpi.com

Table 2: Molecular and Cellular Effects of LSD in the Medial Prefrontal Cortex (mPFC)
Target/ProcessObserved EffectMechanismReference
Excitatory TransmissionPotentiatedMediated by 5-HT2A, AMPA receptors, and mTORC1 signaling. jpn.camdpi.comnih.gov
Neuronal Activation (Fos)IncreasedIndirect activation, blocked by 5-HT2A antagonists. nih.gov
Glutamatergic NeurotransmissionEnhanced5-HT2A stimulation promotes glutamate release, activating AMPA receptors on pyramidal cells. nih.gov
Dopamine Receptors (Chronic)Potential downregulation of Drd1 and Drd2 gene expression.Speculated to be due to repeated excess dopaminergic activity. mdpi.com

Pyriform Cortex

In the pyriform cortex, a region involved in olfaction, LSD has been shown to modulate the activity of local interneurons. Studies in rat brain slices have demonstrated that low concentrations of LSD excite GABAergic interneurons in layer III of the pyriform cortex. mdpi.com This excitatory effect is blocked by the selective 5-HT2A antagonist MDL-100,907, confirming the critical role of this receptor. mdpi.com Furthermore, research has shown that LSD increases the excitatory response of these interneurons to the application of AMPA, suggesting a complex interaction with the glutamatergic system within this cortical region. nih.gov

Brainstem Nuclei (e.g., rostral raphe, medial accessory olive)

The brainstem contains numerous nuclei that are fundamental for basic physiological and psychological processes, and many are rich in serotonin receptors.

Rostral Raphe Nuclei: Autoradiographic studies using this compound in the human brainstem have revealed a very high concentration of binding sites, primarily of the 5-HT1 class, within the raphe nuclei. nih.gov The dorsal raphe nucleus (DRN), a key component of the rostral raphe, is a major source of serotonergic innervation to the forebrain. Electrophysiological research has shown that LSD potently decreases the firing rate of serotonin neurons in the DRN. nih.govresearchgate.net This inhibitory effect is mediated through its agonist activity at 5-HT1A autoreceptors. nih.gov However, other studies indicate that 5-HT2A receptors are also involved in LSD's effects on the DRN. researchgate.net Interestingly, electrolytic lesions of the midbrain raphe nuclei did not alter the density or binding constants of 5-HT1 or 5-HT2 receptor sites as labeled by [3H]LSD in the rest of the brain, suggesting a lack of presynaptic receptor upregulation in response to denervation. nih.gov

Medial Accessory Olive (MAO): The inferior olivary complex, which includes the medial accessory olive, is crucial for motor control and learning. While direct [3H]LSD binding data for the MAO is sparse, its connectivity suggests it is part of a network affected by LSD. For instance, the MAO receives projections from the cerebellum and the lateral terminal accessory optic nucleus. nih.goveur.nl Deficient serotonergic receptor binding, as measured with [3H]LSD, has been reported in the nearby principal inferior olive in some human postmortem studies. oup.com The VTA also projects to the inferior olive, providing an indirect pathway for LSD to influence this structure. princeton.edu

Computational Modeling of Global Brain Dynamics

Computational modeling has provided significant insights into the large-scale effects of LSD on brain function. By creating advanced models based on human neuroimaging data (fMRI), researchers have been able to simulate the brain's global dynamics. upf.edubiotech-spain.com These models have established a causal link between the specific anatomical distribution of 5-HT2A receptors and the changes in brain activity observed under the influence of LSD. upf.edubiotech-spain.com

One prominent approach uses the Ising model, a statistical mechanics framework, to characterize brain states. plos.orgau.dk This research found that the brain under placebo conditions operates near, but above, a critical point, in a disordered phase. plos.orgau.dk LSD shifts the brain state further from this critical point, increasing the "Ising temperature" of the system. plos.orgau.dk This change reflects a move towards a more disordered or "entropic" state, characterized by more flexible and less constrained brain dynamics. mdpi.complos.org This shift is associated with a significant decrease in functional connectivity between hemispheres, particularly in homotopic links. plos.orgau.dk Other computational analyses confirm that LSD increases the brain's perturbational sensitivity and response diversity, especially within the limbic, visual, and default mode networks. mdpi.com

Table 3: Key Findings from Computational Modeling of LSD's Effects
Model/Analysis TypeKey FindingInterpretationReference
Whole-Brain Neuronal Model (based on fMRI)LSD-induced activity is causally related to 5-HT2A receptor distribution.Provides a mechanistic link between receptor pharmacology and global brain effects. upf.edubiotech-spain.com
Ising ModelIncreases "Ising temperature," moving the brain further from criticality.The brain enters a more disordered, flexible, and entropic state. plos.orgau.dk
Ising Model / Functional ConnectivityDecreased Ising connectivity, especially in interhemispheric homotopic links.A loosening of connectivity constraints, particularly between hemispheres. plos.orgau.dk
Perturbational Analysis (fMRI)Increased perturbational sensitivity and response diversity.The brain becomes more responsive to stimuli in a more flexible state. mdpi.com

Cellular and Synaptic Plasticity Induced by 3h Lysergic Acid Diethylamide

Neurotrophic Factor Regulation

Neurotrophic factors are crucial for neuronal survival, growth, and differentiation. The regulation of these factors is a key aspect of neuroplasticity.

Brain-Derived Neurotrophic Factor (BDNF) Modulation

Studies have demonstrated that lysergic acid diethylamide (LSD) can significantly influence the levels and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity. mdpi.comctfassets.net Research using radiolabeled LSD ([3H]LSD) has shown that it binds directly to the TrkB receptor, the primary receptor for BDNF, with high affinity. issup.net This binding is similar in affinity to its canonical target, the 5-HT2A receptor. issup.net

The interaction with the TrkB receptor is not a direct activation but rather an allosteric potentiation of BDNF signaling. issup.net LSD's effect on TrkB dimerization, a critical step in receptor activation, is dependent on the presence of endogenous BDNF. issup.net This suggests that LSD enhances the brain's natural plasticity mechanisms. In human participants, even low doses of LSD have been shown to increase plasma BDNF levels. mdpi.comnih.gov This elevation in BDNF suggests an acute effect on neurotrophic signaling, which may contribute to the compound's therapeutic potential. mdpi.comnih.gov Preclinical studies have also reported that potent 5-HT2A receptor agonists can increase BDNF levels. ctfassets.net

Table 1: Binding Affinities of [3H]LSD to TrkB Receptors

Species Dissociation Constant (Kd) (nM) Maximum Binding (Bmax) (pmol mg⁻¹ protein)
Human 0.930 ± 0.414 4.028 ± 0.326
Rat 0.656 ± 0.093 3.053 ± 0.099
Mouse 0.425 ± 0.296 7.388 ± 0.771

Data from a study observing the direct binding of radiolabeled LSD to TrkB in cell lysates. issup.net

Synaptic Function Modulation

The modulation of synaptic function is a cornerstone of neural plasticity, allowing for the dynamic strengthening or weakening of connections between neurons.

AMPA Receptor Involvement

Research indicates that the effects of LSD on synaptic function are mediated, in part, through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission. Studies in mice have shown that repeated administration of LSD enhances social interaction behaviors, an effect dependent on the activation of both 5-HT2A and AMPA receptors in the medial prefrontal cortex. mdpi.comnih.gov This prosocial effect was linked to the potentiation of AMPA and 5-HT2A synaptic responses. nih.govpnas.org

The mechanism involves the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway within excitatory neurons. mdpi.comnih.gov LSD was found to increase the phosphorylation of proteins Akt and mTOR, which are part of this pathway. nih.gov In vitro studies have also demonstrated that LSD can increase the excitatory response of neurons to AMPA application. nih.govpnas.org This suggests that LSD facilitates excitatory synaptic transmission, a fundamental aspect of synaptic plasticity. mdpi.com The interplay between 5-HT2A receptor activation and subsequent AMPA receptor modulation appears crucial for the observed behavioral and synaptic changes. mdpi.compnas.org

Morphological Plasticity

Morphological plasticity refers to the physical changes in neuronal structure, such as the growth of new connections and the alteration of existing ones.

Dendritic Spine Density Changes

A hallmark of morphological plasticity is the change in the density of dendritic spines, which are small protrusions on dendrites that receive synaptic inputs. Psychedelic compounds, including LSD, have been shown to promote the growth of dendritic spines. nih.gov

In vitro studies using mature rat cortical cultures have demonstrated that LSD, along with other psychedelics, significantly increases the density of dendritic spines after 24 hours of treatment. nih.gov These compounds were also found to increase the complexity of dendritic arbors and the number of synapses. nih.govarxiv.org This process, known as spinogenesis and synaptogenesis, is a key cellular mechanism underlying neuroplasticity. nih.govjneurosci.org The increase in dendritic spine density is thought to be mediated by the activation of 5-HT2A receptors and the downstream mTOR signaling pathway. arxiv.org These structural changes are similar to those induced by the fast-acting antidepressant ketamine and are believed to contribute to the therapeutic effects of these compounds by counteracting the synaptic deficits observed in conditions like depression. nih.govnih.gov

Preclinical Research Models Utilizing 3h Lysergic Acid Diethylamide

In Vitro Studies

In vitro methodologies provide a controlled environment to study the direct interactions of [3H]LSD with its molecular targets, free from the complexities of a whole biological system.

Receptor Binding Assays in Membrane Preparations and Cloned Receptors

Receptor binding assays are a cornerstone of pharmacological research, enabling the characterization of a ligand's affinity and specificity for its receptors. [3H]LSD has been extensively used in these assays with both crude membrane preparations from brain tissue and with cloned receptors expressed in cell lines.

Early studies utilizing crude brain membrane preparations demonstrated that [3H]LSD binds with high affinity to what were then broadly defined as serotonin (B10506) receptors. escholarship.org These assays revealed that LSD dissociates slowly from its targets. escholarship.org The use of [3H]LSD in competition binding assays, where other compounds are tested for their ability to displace the radioligand, has been instrumental in determining the affinity of numerous drugs for serotonin receptors. iaea.org For instance, binding assays using [3H]LSD with rat frontal cortex membrane preparations have been employed to measure the binding affinities of a wide range of compounds. iaea.org

The advent of molecular cloning has allowed for the expression of specific receptor subtypes in cell lines, such as COS-7 cells, providing a more refined system for studying drug-receptor interactions. pnas.org For example, transient expression of a cloned serotonin receptor from the mollusc Lymnaea stagnalis in COS-7 cells showed saturable binding of [3H]LSD with a dissociation constant (Kd) of 0.9 nM. pnas.org Similarly, studies on cloned human serotonin receptors have utilized [3H]LSD to investigate the binding kinetics and affinities of various lysergamides. escholarship.org For example, research on cloned human 5-HT2B receptors found that LSD binds with a high affinity, exhibiting a Ki of 3.7 nM. escholarship.org These studies have also shown that modifications to the LSD molecule, such as N1-acyl substitution, can significantly alter its affinity for different serotonin receptor subtypes. escholarship.org

Table 1: Binding Affinities (Ki, nM) of LSD at Cloned Human Serotonin Receptors This table is interactive. You can sort and filter the data.

Receptor Subtype Radioligand Used for Displacement Ki (nM) Reference
5-HT1A [3H]8-OH-DPAT 9.5 escholarship.org
5-HT2A [3H]ketanserin 14.7 escholarship.org
5-HT2C [3H]mesulergine 45.3 escholarship.org
5-HT2B [3H]LSD 3.7 escholarship.org

Cellular Autoradiography (e.g., Rat Brain, Human Platelet Membranes)

Autoradiography with [3H]LSD allows for the visualization of binding sites at a cellular level. This technique has been crucial in mapping the distribution of LSD binding sites within different tissues.

In rat brain slices, autoradiography has revealed a distinct pattern of [3H]LSD binding. nih.gov The highest density of labeling is consistently observed in the choroid plexus. nih.govcapes.gov.br Dense labeling is also found in various cortical layers (except the posterior cingulate gyrus), parts of the hippocampal formation, the septum, pons, and medulla. nih.gov Intravenous administration of [3H]LSD in rats followed by autoradiography showed that bound [3H]LSD was localized in neurons of the cortex, caudate nucleus, midbrain, and medulla, as well as in the choroid plexus epithelium. capes.gov.brnih.gov Free [3H]LSD was more generally distributed in areas including the pituitary and pineal glands, cerebellum, hippocampus, and choroid plexus. capes.gov.brnih.gov These studies have helped to differentiate the anatomical regions where LSD may exert its pharmacological effects.

Autoradiography has also been applied to human platelet membranes. cambridge.org Human platelets possess serotonin receptors, and studies using [3H]LSD have contributed to understanding how these receptors are altered in various conditions. cambridge.orgnih.govnih.gov For example, research has shown increased numbers of 5-HT2A receptors, as labeled by [3H]LSD, in platelets from depressed patients. cambridge.org

Isolated Tissue Preparations (e.g., Human Platelets, Rat Choroid Plexus)

Isolated tissue preparations offer a bridge between cellular and whole-animal studies, allowing for the investigation of drug effects on functional responses in a more intact, yet controlled, system.

Human platelets have been a valuable model for studying serotonin receptor function, as they possess 5-HT2A receptors that share similarities with those in the brain. dntb.gov.ua Binding studies using [3H]LSD on human platelet membranes have helped to characterize these receptors. dntb.gov.ua For instance, such studies have revealed an increased number of 5-HT receptors on platelets from individuals undergoing long-term neuroleptic treatment. nih.govnih.gov

The rat choroid plexus has been a particular focus of research due to its exceptionally high density of [3H]LSD binding sites. nih.govjneurosci.org Studies on isolated rat choroid plexus have revealed that these binding sites are located on the epithelial cells. jneurosci.org The serotonergic site density in membrane preparations from the rat choroid plexus is approximately 3100 fmol/mg of protein, which is significantly higher than in other brain regions. jneurosci.org Furthermore, the pharmacological profile of this site is unique and does not correspond to the classic 5-HT1A, 5-HT1B, or 5-HT2 receptor subtypes, suggesting the existence of a novel serotonergic site in this tissue. jneurosci.org This site is linked to phosphatidylinositol turnover, indicating it is a functional receptor. researchgate.net

In Vivo Animal Models

In vivo studies in animal models are essential for understanding the complex neurobiological and behavioral effects of compounds in a living organism.

Rodent Models for Neurobiological Investigations

Rodents, particularly rats, are widely used in neurobiological research to investigate the effects of psychoactive substances. biorxiv.orgresearchgate.net These models allow for the study of how drugs like LSD affect brain chemistry, neuronal activity, and behavior. biorxiv.orgacs.org

Neurotransmitter turnover studies measure the rate of synthesis, release, and metabolism of neurotransmitters, providing a dynamic view of synaptic activity. While [3H]LSD itself is a ligand and not directly used to measure the turnover of endogenous neurotransmitters, its administration in rodent models has been part of broader investigations into its effects on neurotransmitter systems.

One study investigating the effects of chronic LSD administration in rats measured the turnover of serotonin (5-HT). uri.edu In this particular study, chronic LSD treatment was found to have no significant effect on 5-HT turnover, as well as on serotonin uptake or receptor binding. uri.edu It is important to note that other studies have reported LSD-induced alterations in the serotonergic system, and the lack of effect in this specific study may be related to the particular experimental design and parameters. uri.edu For example, LSD has been shown to decrease the firing rate of 5-HT neurons in the dorsal raphe nucleus, which would be expected to influence serotonin turnover. researchgate.net Further research is needed to fully elucidate the complex effects of [3H]LSD on neurotransmitter turnover under various conditions.

Synaptosomal Uptake Assays using [3H]5-HT

While not directly utilizing [3H]lysergic acid diethylamide, synaptosomal uptake assays with tritiated serotonin ([3H]5-HT) are a fundamental and complementary technique in the study of serotonergic compounds like LSD. These assays provide essential context by characterizing the function of the serotonin transporter (SERT), a key component of the serotonin system that LSD profoundly modulates.

The procedure involves the preparation of synaptosomes, which are isolated, sealed nerve terminals, from brain tissue. These preparations are then incubated with [3H]5-HT. The high-affinity transport system present on serotonergic nerve terminals actively takes up the radiolabeled serotonin. nih.govljmu.ac.uk By measuring the amount of radioactivity accumulated within the synaptosomes, researchers can quantify the rate of serotonin reuptake. nih.govcore.ac.uk

This model is particularly useful for screening the effects of various compounds on SERT function. The inhibition of [3H]5-HT uptake by a test substance indicates an interaction with the serotonin transporter. nih.govcore.ac.uk Kinetic analysis can further determine the nature of this inhibition (e.g., competitive or non-competitive), offering insights into the compound's mechanism of action. nih.govsemanticscholar.org Understanding the baseline and drug-modulated dynamics of serotonin reuptake through these assays is crucial for interpreting the broader effects of substances like LSD that act on multiple serotonin receptor subtypes. nih.gov

Table 1: Illustrative Data from a [3H]5-HT Synaptosomal Uptake Inhibition Assay

Concentration of Inhibitor (nM)[3H]5-HT Uptake (pmol/mg protein/min)% Inhibition
0 (Control)2.080%
101.6620%
501.1445%
1000.8360%
2000.4280%
5000.1095%

Note: This table contains representative data to illustrate the principle of the assay. Actual values may vary based on experimental conditions.

Quantitative Autoradiographic Localization of this compound in Brain Regions

Quantitative autoradiography using this compound or its iodinated analog ([125I]LSD) is a powerful technique for visualizing and quantifying the distribution of its binding sites within the brain. dntb.gov.uajneurosci.org The method involves incubating thin brain sections with the radioligand, which binds to its specific receptor targets. These sections are then placed against a film or a sensitive detector, which captures the radioactive decay, creating a detailed map of binding site density. jneurosci.orgscience.gov

Studies employing this technique have revealed a distinct and heterogeneous distribution of LSD binding sites. jneurosci.org Notably high concentrations of binding are consistently observed in the choroid plexus, an epithelial tissue in the ventricles. jneurosci.org Other regions with significant labeling include specific cortical layers (e.g., layer IV), the claustrum, the striatum, the nucleus accumbens, and the cingulate gyrus. jneurosci.orgmdpi.com This localization corresponds well with the known distribution of serotonin receptors, particularly the 5-HT2A receptor, for which LSD has a high affinity. nih.govwikipedia.org These autoradiographic maps provide a crucial neuroanatomical framework for understanding where in the brain LSD exerts its primary effects. jneurosci.orgjpn.ca

Table 2: Regional Brain Distribution of [3H]LSD Binding Sites Determined by Autoradiography

Brain RegionBinding DensityPrimary Receptor Type ImplicatedReference
Choroid PlexusVery High5-HT1c/5-HT2c jneurosci.orgscience.gov
Cerebral Cortex (Layer IV)High5-HT2A jneurosci.org
ClaustrumHigh5-HT2A jneurosci.org
StriatumHigh5-HT2A, D2 jneurosci.org
Nucleus AccumbensHigh5-HT2A mdpi.com
Cingulate GyrusHigh5-HT2A mdpi.com

Note: This table summarizes findings from multiple autoradiography studies. Binding density is a relative measure.

Pharmacological Models of Altered Brain States (e.g., Psychosis Model)

LSD has long been used in preclinical research as a pharmacological tool to model aspects of human psychosis. nih.govmdpi.comnih.gov Administration of LSD to animals induces a transient state characterized by behavioral and neurochemical alterations that are considered relevant to psychotic disorders. nih.govresearchgate.net This "LSD-induced psychosis" model is valuable for studying the underlying neurobiology of psychosis and for screening potential antipsychotic medications. mdpi.com

The mechanism of this model is pleiotropic, involving multiple neurotransmitter systems. The primary effects are mediated through the serotonergic system, where LSD acts as a partial agonist at 5-HT2A receptors and an agonist at 5-HT1A receptors. nih.govmdpi.com The activation of 5-HT2A receptors is considered central to its hallucinogenic-like effects. nih.gov At higher doses, LSD's effects extend to the dopaminergic system, where it stimulates dopamine (B1211576) D2 receptors, and also interacts with the Trace Amine-Associated Receptor 1 (TAAR1). nih.govmdpi.com The complex interplay between the serotonergic, dopaminergic, and glutamatergic systems underlies the utility of LSD as a comprehensive model to test novel antipsychotic drugs, particularly those with dual-action mechanisms. nih.gov

Table 3: Key Neurotransmitter Systems and Receptors in the LSD Model of Psychosis

Neurotransmitter SystemReceptor(s)Role of LSDBrain Region(s) ImplicatedReference
Serotonergic5-HT2APartial AgonistDorsal Raphe, Prefrontal Cortex nih.govmdpi.com
Serotonergic5-HT1AAgonistDorsal Raphe nih.govmdpi.com
DopaminergicD2AgonistVentral Tegmental Area nih.govmdpi.com
Trace AmineTAAR1AgonistVentral Tegmental Area nih.govmdpi.com
GlutamatergicAMPA, NMDAModulationPrefrontal Cortex jpn.capnas.org

Behavioral Assays for Investigating Specific Neurobiological Effects (e.g., Prosocial Behavior)

Preclinical behavioral assays are employed to investigate the specific neurobiological effects of compounds like LSD. pnas.orgnih.gov Recent research has focused on its potential to modulate social behavior. Studies in male mice have shown that repeated, but not acute, administration of LSD can enhance social interaction and promote a preference for social novelty. pnas.orgnih.govpnas.org This prosocial effect was observed in behavioral paradigms such as the direct social interaction test and the three-chamber social approach test. jpn.ca

Mechanistic studies have provided significant insight into how LSD produces these effects. The prosocial behavior is mediated by the potentiation of neurotransmission at both 5-HT2A and α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors within the medial prefrontal cortex (mPFC). jpn.capnas.orgpnas.org Further investigation revealed that this effect is critically dependent on the integrity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. pnas.orgnih.gov Using conditional knockout mice, researchers demonstrated that the prosocial effects of LSD were eliminated when a key component of mTORC1 was removed from excitatory (glutamatergic) neurons, but not when it was removed from inhibitory (GABAergic) neurons. pnas.orgpnas.org These findings pinpoint a specific molecular and cellular pathway through which LSD may enhance social behavior. pnas.orgnih.gov

Table 4: Summary of Findings on LSD-Induced Prosocial Behavior in Mice

Behavioral TestFindingMolecular PathwayKey Brain RegionReference
Direct Social InteractionIncreased interaction time with repeated LSD5-HT2A/AMPA receptor potentiationMedial Prefrontal Cortex (mPFC) jpn.capnas.org
Three-Chamber TestIncreased sociability and social novelty preferencemTORC1 signaling in excitatory neuronsMedial Prefrontal Cortex (mPFC) pnas.orgpnas.org

Investigation of Sex-Dependent Mechanisms in Preclinical Models

Emerging preclinical evidence indicates that the neurobiological and behavioral effects of LSD and other psychedelic compounds can differ between males and females. nih.govresearchgate.net Investigating these sex-dependent mechanisms is crucial for a comprehensive understanding of their pharmacology.

Studies have examined prepulse inhibition (PPI), a measure of sensorimotor gating that is often impaired in psychiatric disorders. In one study, the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) increased %PPI in male mice, but had different effects on startle amplitude in female mice. nih.gov Another study found that LSD also increased %PPI in male mice. nih.gov Other research in rats has suggested that females are less sensitive to the effects of LSD on locomotor activity compared to males. researchgate.net Furthermore, a single dose of psilocin, the active metabolite of psilocybin, was found to produce sex-specific and time-dependent changes in the reactivity of the central amygdala, a brain region critical for processing aversive stimuli. biorxiv.org These findings underscore the necessity of including both sexes in preclinical psychedelic research to identify potential differences in drug response that could have significant translational implications. nih.govresearchgate.net

Table 5: Examples of Sex-Dependent Effects of Psychedelics in Rodent Models

CompoundBehavioral/Neural MeasureEffect in MalesEffect in FemalesSpeciesReference
LSDLocomotor ActivityGreater suppressionLess sensitive to suppressionRat researchgate.net
LSDPrepulse Inhibition (%PPI)Increased %PPINot specifiedMouse nih.gov
DOIPrepulse Inhibition (%PPI)Increased %PPIIncreased %PPI (but different effect on startle amplitude)Mouse nih.gov
PsilocinCentral Amygdala ReactivityIncreased c-Fos expressionSignificantly greater c-Fos increase in CeC subregionRat biorxiv.org

Advanced Methodologies in 3h Lysergic Acid Diethylamide Research

Radioligand Binding Techniques

Radioligand binding assays are fundamental in pharmacology for studying receptor-ligand interactions. [3H]LSD, with its radioactive tritium (B154650) label, allows for the direct measurement of binding to receptors. revvity.com

Saturation and Competition Binding Assays using [3H]Lysergic Acid Diethylamide and Other Radioligands

Saturation binding assays are performed to determine the density of receptors (Bmax) in a given tissue and the affinity of the radioligand for those receptors (Kd). revvity.comnih.gov In these experiments, increasing concentrations of [3H]LSD are incubated with a preparation of cell membranes containing the receptors of interest until equilibrium is reached. The amount of bound radioactivity is then measured. Studies have shown that D-[3H]LSD binds in a saturable manner to rat brain membranes with a high affinity. nih.gov One study determined the Kd for [3H]-LSD at the human 5-HT2B receptor to be 0.3 nM with a Bmax of 3.8 pmol/mg of membrane protein. revvity.com

Competition binding assays, on the other hand, are used to determine the affinity of non-radiolabeled compounds for a receptor. nih.gov In this setup, a fixed concentration of [3H]LSD is used along with varying concentrations of a competing unlabeled ligand. The ability of the unlabeled ligand to displace [3H]LSD from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated. These assays have been crucial in characterizing the binding profiles of numerous compounds at serotonin (B10506) receptors. For example, competition assays have revealed that the inactive enantiomer, L-LSD, is 1000 times weaker than D-LSD in displacing bound D-[3H]LSD, highlighting the stereospecificity of the binding. nih.gov Furthermore, serotonin itself and other psychotropically active alkylindoleamines are potent displacing agents. nih.gov

Table 1: Binding Affinity (Ki) of Various Compounds at Serotonin Receptors Determined by Competition with [3H]LSD and Other Radioligands

Compound Receptor Radioligand Ki (nM) Source
LSD 5-HT1A [3H]8-OH-DPAT 9.5 escholarship.org
LSD 5-HT2A [3H]ketanserin 14.7 escholarship.org
LSD 5-HT2C [3H]mesulergine 45.3 escholarship.org
LSD 5-HT2B [3H]LSD 3.7 escholarship.org
1B-LSD 5-HT2B [3H]LSD 3.5 escholarship.org
ECPLA 5-HT2A [3H]ketanserin 16.5 ljmu.ac.uk
ECPLA 5-HT2C [3H]mesulergine 85.7 ljmu.ac.uk

Association and Dissociation Kinetics of Ligand Binding

The rates at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) its receptor provide valuable insights into the duration of its action. [3H]LSD has been instrumental in studying these kinetic properties. The association and dissociation rates of D-[3H]LSD binding are temperature-dependent, being fastest at 37°C. nih.gov

Kinetic experiments have revealed that LSD has an exceptionally slow dissociation rate from serotonin receptors, which is consistent with its long-lasting psychoactive effects. wikipedia.orgnih.gov Molecular dynamics simulations and crystal structure data suggest that this slow dissociation is due to a "lid" formed by an extracellular loop of the receptor that traps the LSD molecule in the binding pocket. nih.goveurekalert.org This structural feature explains the prolonged receptor occupancy and signaling. A study on the human 5-HT2A receptor found that [3H]LSD has a slow dissociation half-life (t1/2 dissociation) of 138.6 minutes. ljmu.ac.ukupf.edu

Quantitative Autoradiography for Receptor Density and Distribution Mapping

Quantitative autoradiography is a powerful technique that uses radiolabeled ligands like [3H]LSD to visualize and quantify the distribution and density of receptors in tissue sections. annualreviews.org Brain slices are incubated with [3H]LSD, and the resulting radioactivity is detected by exposing the slices to film or a sensitive detector. The optical density of the resulting image is then quantified using computer-assisted image-analysis systems. nih.govnih.gov

This method has been used extensively to map the distribution of serotonin receptors in the brain. nih.govnih.gov Studies using [3H]LSD have revealed a heterogeneous distribution of serotonin-1 (5-HT1) and serotonin-2 (5-HT2) receptors in the rat brain. nih.govnih.gov For instance, very high concentrations of 5-HT1 receptors, labeled by [3H]LSD among other radioligands, were found in the choroid plexus, hippocampus, and substantia nigra. nih.gov Similarly, high densities of 5-HT2 receptors, also labeled by [3H]LSD, were identified in the claustrum, olfactory tubercle, and layer IV of the neocortex. nih.gov These detailed distribution maps are crucial for understanding the anatomical basis of the effects of compounds that act on these receptors.

Neuroimaging Techniques

While not directly utilizing the radioactive properties of [3H]LSD, neuroimaging techniques in human subjects often investigate the effects of unlabeled LSD, the understanding of which has been heavily informed by preclinical [3H]LSD research.

Resting-State Functional Magnetic Resonance Imaging (fMRI)

Resting-state fMRI (rs-fMRI) is a neuroimaging technique that measures spontaneous brain activity by detecting changes in blood flow. It is used to identify resting-state networks, which are sets of brain regions that show synchronized activity at rest. smw.ch Studies investigating the effects of LSD on the brain have utilized rs-fMRI to explore changes in functional connectivity.

Research has shown that LSD administration leads to extensive alterations in functional brain connectivity. smw.chresearchgate.net A consistent finding across multiple studies is an increase in connectivity between different brain regions, particularly within the thalamocortical system. smw.ch Conversely, decreased connectivity has been observed within some resting-state networks, such as the default mode network and sensorimotor network. smw.ch More recent studies using advanced analytical techniques like regression dynamic causal modeling have revealed that LSD predominantly strengthens interregional connectivity and reduces self-inhibition in many brain areas. nih.govresearchgate.net These findings provide a neural correlate for the altered states of consciousness induced by LSD and are consistent with models suggesting that psychedelics work by disrupting the brain's normal filtering mechanisms. smw.ch

Table 2: Summary of Key Findings from Resting-State fMRI Studies with LSD

Finding Brain Regions/Networks Involved Source
Increased global functional connectivity Widespread, including frontal, parietal, and temporal cortices, precuneus, and thalamus smw.ch
Decreased connectivity within networks Visual networks, default mode network, sensorimotor network smw.ch
Increased connectivity within the thalamocortical system Thalamus and cortical regions smw.ch
Predominantly stronger interregional effective connectivity Widespread nih.govresearchgate.net
Reduced self-inhibition Widespread nih.govresearchgate.net

Structural Biology Approaches

Understanding the three-dimensional structure of a receptor with its bound ligand is crucial for rational drug design and for explaining the ligand's pharmacological properties. X-ray crystallography has been employed to determine the structure of LSD bound to serotonin receptors.

The crystal structure of LSD in complex with the human serotonin 5-HT2B receptor has provided unprecedented insights into its binding mode. nih.gov The structure revealed that LSD is anchored in the binding pocket by a salt bridge between a conserved aspartate residue and the basic nitrogen of the ergoline (B1233604) scaffold. nih.gov A key finding was the observation of a "lid" formed by extracellular loop 2 (EL2) of the receptor, which folds over the diethylamide moiety of LSD, effectively trapping it inside. nih.goveurekalert.organl.gov This structural arrangement provides a molecular explanation for the slow dissociation kinetics and long residence time of LSD at serotonin receptors. wikipedia.orgnih.gov Molecular dynamics simulations have further supported the role of this EL2 lid in controlling the binding and unbinding of LSD. nih.gov This detailed structural information is invaluable for understanding the stereochemistry, signaling, and long-lasting effects of LSD. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Characterization

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of biological macromolecules in their near-native states. In the context of this compound ([3H]LSD) research, Cryo-EM has been instrumental in visualizing the precise interactions between lysergic acid diethylamide (LSD) and its primary molecular targets, the serotonin receptors. tandfonline.com These structural insights are crucial for understanding the molecular basis of its pharmacological activity.

The use of [3H]LSD in radioligand binding assays is a foundational step that often precedes and complements Cryo-EM studies. revvity.com These assays accurately quantify the binding affinity (Kd) and density (Bmax) of the ligand for specific receptors, such as the 5-HT2A and 5-HT2B serotonin receptors. Once these pharmacological parameters are established, Cryo-EM is employed to provide a static, high-resolution snapshot of the ligand-receptor complex, revealing the atomic-level details that govern the binding event. tandfonline.comnih.gov

Recent Cryo-EM studies have successfully resolved the structures of LSD bound to the human 5-HT2A and 5-HT2B receptors, often in complex with G-proteins. nih.govbmbreports.orgnih.gov These structures reveal that the LSD molecule settles into an orthosteric binding pocket (OBP) within the receptor. A key finding is the role of Extracellular Loop 2 (ECL2), which folds over the binding pocket, acting as a "lid" that traps the LSD molecule inside. researchgate.netacs.org This structural feature is thought to be responsible for the exceptionally slow dissociation kinetics of LSD from the receptor, contributing to its prolonged pharmacological effects. researchgate.net

The high-resolution data from Cryo-EM allows for the precise identification of amino acid residues that form critical contacts with the ligand. ebi.ac.uk For instance, within the 5-HT2A receptor, LSD forms hydrogen bonds with specific residues such as D155 and S242. acs.org These interactions anchor the molecule within the binding pocket and are essential for receptor activation. acs.org Comparisons of Cryo-EM structures of the receptor bound to different agonists, including psychedelic and non-psychedelic compounds, highlight the subtle conformational changes that dictate the specific signaling pathways engaged by each ligand. nih.govebi.ac.uk

Table 1: Key Amino Acid Interactions in the LSD-5-HT2A Receptor Complex Identified by Cryo-EM

Interacting Residue Location Type of Interaction Significance Reference
D155 Transmembrane Helix 3 (TM3) Hydrogen Bond/Salt Bridge Anchors the charged nitrogen of LSD; conserved interaction. acs.org
S242 Transmembrane Helix 5 (TM5) Hydrogen Bond Interacts with the indole (B1671886) NH of LSD, stabilizing the binding pose. researchgate.netacs.org
L229 Extracellular Loop 2 (ECL2) Hydrophobic Contact Forms part of the "lid" over the binding pocket, trapping LSD. researchgate.netacs.org
F340 Transmembrane Helix 6 (TM6) Aromatic/van der Waals Contributes to hydrophobic interactions within the binding pocket. acs.org
W336 Transmembrane Helix 6 (TM6) Hydrophobic Contact Interacts with the ligand deep in the pocket; known as the "toggle switch". acs.org

These structural blueprints are invaluable for structure-based drug design, enabling the development of novel compounds with tailored pharmacological profiles, such as improved receptor selectivity or biased signaling properties. nih.gov

Analytical Chemistry Techniques for Analog Characterization and Bioconversion Studies

The study of [3H]LSD, its analogs, and their metabolic fate relies heavily on a suite of powerful analytical chemistry techniques. Mass spectrometry (MS), chromatography, and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of novel compounds, their differentiation from known isomers, and the investigation of their bioconversion pathways. ljmu.ac.ukau.dk

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of LSD and its analogs. nih.govnih.gov In electron impact (EI) ionization, molecules are fragmented in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. maps.org Under EI conditions, LSD produces a distinct molecular ion, but its true power lies in the analysis of its fragmentation pattern, which allows for differentiation from structural isomers like lysergic acid methylpropylamide (LAMPA). maps.org Researchers have identified several key fragment ions that are characteristic of the lysergamide (B1675752) core structure, as well as specific ions that indicate modifications at different positions on the molecule. nih.govresearchgate.net For example, analogs with an N-diethyl group show fragments at m/z 72 and 58, while those with an N6-allyl group (like AL-LAD) show a characteristic ion at m/z 247. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and is particularly suited for analyzing complex biological matrices. mdpi.com This technique has been validated for quantifying LSD and its metabolites, such as 2-oxo-3-hydroxy-LSD and nor-LSD, in plasma with limits of quantification as low as 0.05 ng/mL. mdpi.com

Table 2: Characteristic Mass-to-Charge (m/z) Ratios for Selected LSD Analogs in GC-MS (EI)

Compound Characteristic Fragment Ion (m/z) Significance Reference
LSD & Analogs 221, 207, 196, 181 Common fragments of the ergoline core structure. nih.govresearchgate.net
AL-LAD 247 Indicates the presence of the N6-allyl group. nih.govresearchgate.net
LSZ 98, 70 Characteristic of the cyclic azetidide group. nih.govresearchgate.net
LAMPA 72, 58 Fragments of the N-methyl-propyl group. nih.govresearchgate.net

Chromatography

Chromatographic techniques are essential for separating complex mixtures prior to detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to separate LSD from its inactive epimer, iso-LSD, and from a wide array of synthetic analogs. nih.govmaps.org The choice of chromatographic conditions, including the column and mobile or gas phase, is critical for achieving effective separation. nih.gov For instance, studies have established a specific GC elution order for various lysergamides, which is crucial for accurate identification in forensic and research settings. nih.gov

In bioconversion studies, chromatography is vital for tracking the transformation of a parent compound into its active metabolite. For example, LC-MS has been used to demonstrate that 1-acyl-substituted derivatives like 1-acetyl-LSD (ALD-52) and 1-propionyl-LSD (1P-LSD) are rapidly deacylated in vivo to produce LSD. nih.gov By analyzing plasma samples from rats at different time points after administration of the prodrug, researchers can quantify the disappearance of the parent compound and the appearance of LSD, confirming the bioconversion process. nih.govljmu.ac.uk

Table 3: Chromatographic Separation and Bioconversion Data

Technique Application Finding Reference
GC-MS Isomer Separation Established a clear elution order for 13 LSD analogs, including LSD, LAMPA, and 1P-LSD. nih.gov
HPLC Isomer Separation Can separate LSD from its diastereomer iso-LSD. maps.org
LC-MS/MS Bioconversion Study Demonstrated that 1P-LSD is a prodrug, showing conversion to LSD in human serum. mdpi.com
LC/MS Bioconversion Study Quantified high levels of LSD in rat plasma after administration of ALD-52 and 1P-LSD. nih.gov
UHPLC-HRMS/MS Metabolite Profiling Identified and quantified a range of LSD metabolites in C. elegans. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both 1D (¹H and ¹³C) and 2D NMR techniques are used to definitively identify the structure of newly synthesized LSD analogs. au.dkresearchgate.net While mass spectrometry can provide the molecular weight and fragmentation pattern, NMR is often required for the unambiguous assignment of the complete chemical structure, especially for differentiating isomers. au.dk

NMR has also been uniquely applied to study the dynamics of chemical processes, such as the epimerization of LSD to iso-LSD. tiaft.orgnih.gov By monitoring the proton (¹H) NMR spectrum over time under specific conditions of temperature and pH, researchers can follow the conversion. The C-9 proton of LSD and iso-LSD appear as distinct singlets at different chemical shifts (approximately 6.35 ppm and 6.27 ppm, respectively). tiaft.orgnih.gov Integrating the signals of these two peaks allows for precise quantification of the ratio of the two epimers, establishing the equilibrium conditions for the reaction. nih.govresearchgate.net

Theoretical Frameworks for Understanding 3h Lysergic Acid Diethylamide Action

Thalamic Filter Model of Psychedelic Action

The Thalamic Filter Model posits that the thalamus acts as a crucial "gatekeeper" or filter for the vast amount of sensory and cognitive information that flows to the cerebral cortex. psypost.orgfrontiersin.org This filtering process is essential for maintaining a coherent and manageable stream of consciousness. According to this model, psychedelics like LSD disrupt this gating mechanism, leading to an increased and less organized flow of information to the cortex. psypost.orgmdpi.comnih.gov

The primary mechanism for this disruption is believed to be the agonistic action of LSD at serotonin (B10506) 5-HT2A receptors. mdpi.commdpi.comwikipedia.org These receptors are expressed in key areas of the cortico-striato-thalamo-cortical (CSTC) loops, which are feedback circuits that regulate the flow of information. researchgate.netsci-hub.se By stimulating 5-HT2A receptors, particularly those located presynaptically on thalamocortical terminals and on neurons within the thalamus itself, LSD is thought to alter the filtering capacity of the thalamus. researchgate.netacs.orgnih.gov

Research using functional magnetic resonance imaging (fMRI) has provided evidence supporting this model. Studies have shown that LSD increases functional connectivity between the thalamus and various cortical regions, particularly sensory areas. nih.govmdpi.comnih.gov For instance, one study demonstrated increased effective connectivity from the thalamus to the posterior cingulate cortex, an effect dependent on 5-HT2A receptor activation. researchgate.net Another study found that LSD increased thalamic resting-state connectivity, which correlated with subjective reports of hallucinations. nih.gov These findings suggest that LSD leads to a state where the cortex is inundated with sensory information that would normally be filtered out by the thalamus. psypost.orgmdpi.com This "sensory overload" is hypothesized to be a key contributor to the perceptual alterations and synesthesia commonly associated with the psychedelic experience. mdpi.comsci-hub.se

Table 1: Summary of Key Findings Supporting the Thalamic Filter Model

Finding Method Implication for the Model
Increased thalamocortical functional connectivity Resting-state fMRI Suggests a breakdown in the thalamus's ability to gate sensory information to the cortex. nih.govnih.govbiorxiv.org
Increased effective connectivity from thalamus to posterior cingulate cortex Spectral dynamic causal modeling (DCM) for fMRI Provides evidence for a specific pathway through which LSD alters information flow in a 5-HT2A dependent manner. researchgate.net
Correlation between increased thalamic connectivity and hallucinations Resting-state fMRI and subjective ratings Links the objective neurobiological changes directly to the subjective psychedelic experience. nih.gov
LSD modulates firing of reticular thalamus neurons In vivo electrophysiology in mice Suggests a direct cellular mechanism for the disinhibition of thalamic relay neurons, leading to increased information flow. frontiersin.orgresearchgate.net

Brain Entropy Hypothesis in Relation to Brain States

The Brain Entropy Hypothesis proposes that the level of entropy, or randomness and unpredictability, in brain activity corresponds to the richness of conscious experience. frontiersin.orgoup.com Normal waking consciousness is characterized by a balance between order and disorder, allowing for organized thought and perception. oup.comjpn.ca According to this hypothesis, psychedelic substances like LSD induce a shift towards a higher-entropy brain state, characterized by more flexible and less predictable patterns of neural activity. frontiersin.orgacs.orgresearchgate.net

This increase in brain entropy is thought to be a direct consequence of the activation of 5-HT2A receptors, leading to a disorganization of established neural networks and an increase in the repertoire of functional connectivity patterns. frontiersin.orgresearchgate.net Neuroimaging studies have consistently demonstrated that LSD and other psychedelics increase measures of brain entropy, such as signal diversity and complexity. acs.orgresearchgate.net These increases are not uniform across the brain, with significant effects observed in high-level association networks like the default mode network (DMN), as well as in visual and temporal-parietal networks. oup.com

The increase in brain entropy under the influence of LSD has been correlated with various subjective effects, including the intensity of the psychedelic experience and feelings of ego dissolution. acs.org Interestingly, the context in which the psychedelic is experienced can modulate these entropy changes; for example, having eyes closed leads to larger changes in brain entropy compared to having them open or viewing a video. acs.org This suggests a complex interplay between the drug's neuropharmacological effects and the external environment in shaping the conscious state. acs.org The entropic brain hypothesis provides a quantitative framework for understanding how the neurochemical actions of [3H]lysergic acid diethylamide can lead to a more fluid and less constrained state of consciousness. frontiersin.orgresearchgate.net

Table 2: Research Findings Related to the Brain Entropy Hypothesis

Finding Method Key Outcome
Increased brain entropy with LSD Resting-state fMRI (Lempel-Ziv complexity) Psychedelics reliably enhance neural signal diversity, a hallmark of increased entropy. acs.org
Correlation between brain entropy and subjective experience fMRI and subjective ratings (e.g., ego dissolution) The magnitude of entropy increase is linked to the intensity of the psychedelic experience. acs.org
Modulation of entropy by environmental conditions fMRI (eyes closed vs. open vs. video) External stimuli can influence the extent of LSD-induced brain entropy changes. acs.org
Widespread increases in sample entropy and signal complexity fMRI LSD alters the temporal and spatial properties of brain activity towards greater unpredictability.
Increased signaling entropy in gene co-expression networks RNA-seq in rat prefrontal cortex The psychedelic-induced increase in entropy may have a molecular basis in the complexity of gene expression. nih.gov

Future Directions and Unanswered Questions in 3h Lysergic Acid Diethylamide Research

Elucidation of Specific Receptor Subtype Contributions to Complex Neural Effects

Radioligand binding studies have demonstrated that [3H]LSD interacts with multiple serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as dopamine (B1211576) and adrenergic receptors. mdpi.comwikipedia.org For instance, research indicates that [3H]LSD labels both 5-HT1A and 5-HT1B serotonin receptor subtypes. nih.gov The compound also shows high affinity for 5-HT1A receptors, which may contribute to or modulate its effects. caymanchem.commaps.org Furthermore, [3H]LSD has been used to label high-affinity sites for the 5-HT2B receptor. nih.gov

The complex pharmacological profile of LSD arises from its interactions with not only the 5-HT2A and 5-HT2C receptors but also its agonism at dopamine D2 receptors. mdpi.comallucent.comnih.govresearchgate.net The modulation of both serotonergic and dopaminergic systems contributes to its pleiotropic effects. mdpi.comnih.govresearchgate.net Future research using [3H]LSD in combination with subtype-selective antagonists can help to isolate and characterize the downstream signaling pathways and physiological responses mediated by each receptor subtype. This will be crucial for understanding the nuanced effects of LSD on mood, cognition, and perception.

Table 1: Receptor Binding Affinities of LSD

Receptor SubtypeRadioligand Used in StudiesReported Affinity (Ki or KD)Reference
5-HT1A [3H]8-OH-DPATHigh affinity (Ki = 3.2 nM) ljmu.ac.ukacs.org
5-HT2A [3H]ketanserin, [3H]LSDHigh affinity (KD = 0.33 nM) ljmu.ac.uk
5-HT2B [3H]lysergic acid diethylamideHigh affinity nih.gov
5-HT2C [3H]mesulergineHigh affinity (Ki = 30 nM) ljmu.ac.uk
Dopamine D2 VariousInteracts with D2 receptors mdpi.comallucent.com

Long-Term Implications of this compound-Induced Neuroplasticity

A growing body of evidence suggests that LSD can induce significant neuroplastic changes in the brain. medpath.com These changes, which include alterations in neuronal structure and function, may underlie the long-lasting therapeutic effects reported in some studies. nih.gov However, the long-term consequences of these changes are not yet fully understood.

Research has shown that LSD can promote neuritogenesis (the growth of new neurites), spinogenesis (the formation of dendritic spines), and synaptogenesis (the formation of new synapses). mdpi.comfrontlinegenomics.com These effects are thought to be mediated, at least in part, through the 5-HT2A receptor and involve the brain-derived neurotrophic factor (BDNF) signaling pathway. mdpi.comnih.govmdpi.com Studies have demonstrated that LSD can increase plasma BDNF levels in humans and that it binds to the TrkB receptor, a key component of the BDNF signaling cascade. mdpi.comfrontlinegenomics.commdpi.com

Future research utilizing [3H]LSD could help to track the specific neuronal populations and circuits that undergo these plastic changes. By combining autoradiography with advanced imaging techniques, it may be possible to visualize the long-term structural and functional reorganization of the brain following LSD exposure. Understanding the persistence and functional significance of this neuroplasticity is a critical step in evaluating the long-term therapeutic potential and safety profile of LSD and related compounds. researchgate.net

Table 2: Effects of LSD on Neuroplasticity

Neuroplastic ProcessKey FindingsMediating FactorsReference
Neuritogenesis LSD is a potent stimulator of neurite growth.5-HT2A receptor, TrkB, mTOR mdpi.comfrontlinegenomics.com
Spinogenesis Increases dendritic spine density.5-HT2A receptor nih.govmdpi.com
Synaptogenesis Promotes the formation of new synapses.5-HT2A receptor mdpi.comfrontlinegenomics.com
BDNF Expression Acutely increases plasma BDNF levels.- mdpi.comfrontlinegenomics.comnih.gov

Refinement of Pharmacological Models of Central Nervous System Disorders based on this compound Mechanisms

LSD has been used as a pharmacological tool to model certain aspects of central nervous system (CNS) disorders, particularly psychosis. mdpi.com The ability of LSD to induce transient psychotic-like symptoms is thought to be related to its modulation of serotonergic, dopaminergic, and glutamatergic systems. mdpi.comnih.govresearchgate.net

By acting as a partial agonist at 5-HT2A receptors and an agonist at 5-HT1A receptors, LSD alters the activity of key brain regions like the dorsal raphe nucleus. mdpi.com It also influences the ventral tegmental area through its effects on dopamine D2 and other receptors. mdpi.com This complex interplay of neurotransmitter systems makes LSD a valuable tool for studying the neurobiological underpinnings of psychosis and for testing the efficacy of novel antipsychotic drugs. mdpi.com

Future research using [3H]LSD can help to refine these models by providing a more detailed map of the receptor systems and neural circuits that are most affected by the compound. This could lead to the development of more specific and effective treatments for disorders like schizophrenia and other psychotic conditions. pnas.org

Exploration of Novel Analogues and Derivatives with Modified Pharmacological Profiles and Target Specificity

The unique pharmacological profile of LSD has inspired the development of novel analogues and derivatives with modified properties. The goal of this research is to create compounds that retain the potential therapeutic effects of LSD while minimizing or eliminating undesirable side effects, such as hallucinogenic activity. pnas.org

One approach involves modifying the LSD structure to alter its binding affinity and efficacy at different receptor subtypes. For example, researchers have created analogues with reduced hallucinogenic potential by altering the N,N-dimethylaminoethyl substituent. pnas.org Other derivatives, such as 1-acyl-substituted LSDs, are being investigated as potential prodrugs that are converted to LSD in the body. researchgate.net

[3H]LSD can serve as a critical tool in the pharmacological characterization of these new compounds. By using [3H]LSD in competitive binding assays, researchers can determine the affinity of novel analogues for various receptor subtypes and compare them to the parent compound. ljmu.ac.uk This information is essential for understanding the structure-activity relationships of lysergamides and for designing new molecules with improved target specificity and therapeutic potential. ljmu.ac.ukpnas.orgresearchgate.net For instance, the non-hallucinogenic derivative 2-bromo-LSD (BETR-001) is being developed to harness the potential therapeutic benefits without the psychedelic effects. technologynetworks.com

Q & A

Basic Research Question: How can researchers design pharmacokinetic studies to characterize the absorption and elimination of [3H]lysergic acid diethylamide in preclinical models?

Answer:
To assess pharmacokinetics, administer a single oral dose (e.g., 200 μg) of this compound to animal models (e.g., rodents or primates) and collect serial plasma samples over 24 hours. Use liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations and calculate parameters like TmaxT_{\text{max}}, CmaxC_{\text{max}}, and terminal half-life. Note that elimination follows biphasic kinetics: an initial rapid phase (half-life ~3.6 hours) and a slower terminal phase (~8.9 hours) . Urinary recovery studies (measuring parent compound and metabolites like 2-oxo-3-hydroxy-LSD) should accompany plasma analysis to account for excretion pathways. Ensure sex-balanced cohorts, as no significant sex differences in pharmacokinetics have been observed in human studies .

Advanced Research Question: What experimental strategies resolve contradictory findings on this compound’s receptor binding specificity in serotonin (5-HT) receptor subtypes?

Answer:
Contradictions in receptor binding data (e.g., 5-HT2A_{2A} vs. 5-HT1A_{1A} affinity) can arise from differences in radioligand competition assays or tissue preparation. To address this:

  • Use competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A_{2A}, WAY-100635 for 5-HT1A_{1A}) to isolate subtype contributions .
  • Validate findings with autoradiography in brain slices to localize binding sites .
  • Cross-reference with functional assays (e.g., calcium flux for 5-HT2A_{2A} activation) to confirm receptor activity .
  • Account for species-specific receptor expression patterns (e.g., human vs. rodent models) .

Basic Research Question: What methodological controls are essential for ensuring reproducibility in behavioral studies using this compound?

Answer:

  • Dose standardization : Use calibrated doses (e.g., 0.5–2 μg/kg in humans, adjusted for species-specific metabolism) to avoid variability in psychedelic effects .
  • Blinding : Implement double-blind protocols with placebo controls (e.g., saline or inactive analogs) .
  • Environmental controls : Standardize lighting, noise, and experimental setting to minimize confounding sensory stimuli .
  • Pharmacological controls : Co-administer serotonin antagonists (e.g., risperidone) to confirm 5-HT2A_{2A}-mediated effects .

Advanced Research Question: How can researchers reconcile contradictory clinical trial outcomes on this compound’s efficacy in alcoholism treatment?

Answer:
Discrepancies in clinical outcomes (e.g., abstinence rates vs. relapse timing) may stem from differences in:

  • Therapeutic context : Trials combining LSD with psychotherapy show stronger effects than standalone dosing .
  • Dose-response variability : Meta-analyses suggest higher doses (≥500 μg) correlate with sustained reductions in alcohol misuse .
  • Endpoint selection : Use standardized metrics (e.g., WHO Alcohol Use Disorders Identification Test) rather than self-reported abstinence .
  • Longitudinal design : Extend follow-up periods beyond 6 months to capture delayed relapses .

Basic Research Question: What analytical techniques are optimal for quantifying this compound and its metabolites in biological samples?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (limit of quantification: 0.1 ng/mL) for plasma and urine .
  • Radiolabel tracing : Use this compound to track metabolite formation (e.g., 2-oxo-3-hydroxy-LSD) via scintillation counting .
  • Immunoassays : Cross-validate with enzyme-linked immunosorbent assays (ELISAs) for rapid screening, though specificity limitations require confirmation with LC-MS .

Advanced Research Question: How does this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship inform dosing regimens for neuroimaging studies?

Answer:
The PK-PD relationship shows peak subjective effects at 1.5–2 hours post-administration, aligning with TmaxT_{\text{max}}. For functional MRI (fMRI) or PET studies:

  • Time scans to coincide with CmaxC_{\text{max}} (~2 hours) to capture acute neural effects .
  • Account for prolonged terminal half-life (~8.9 hours) when designing repeated-measure studies to avoid residual effects .
  • Correlate plasma concentrations with BOLD signal changes in default mode network regions to model dose-dependent neural responses .

Basic Research Question: What ethical and safety protocols are critical for human studies involving this compound?

Answer:

  • Screening : Exclude participants with personal/family history of psychosis or cardiovascular conditions .
  • Monitoring : Continuous vital sign tracking (e.g., heart rate, blood pressure) during acute phases (<12 hours) .
  • Therapeutic support : Provide trained facilitators to manage acute anxiety or dissociation .
  • IRB oversight : Ensure compliance with FDA Breakthrough Therapy guidelines for psychedelic-assisted psychotherapy trials .

Advanced Research Question: How can computational modeling enhance understanding of this compound’s receptor interaction dynamics?

Answer:

  • Molecular docking simulations : Predict binding affinities at 5-HT2A_{2A}, 5-HT1A_{1A}, and dopamine D2_2 receptors using crystal structures (e.g., PDB ID: 6WGT) .
  • Pharmacokinetic modeling : Use compartmental models to simulate brain penetration and metabolite formation .
  • Machine learning : Train models on transcriptomic data to identify downstream signaling pathways (e.g., mTOR, BDNF) .

Basic Research Question: What are the limitations of using this compound as a radioligand in receptor binding assays?

Answer:

  • Non-specific binding : High lipophilicity increases background noise; mitigate with cold ligand competition (e.g., 10 μM serotonin) .
  • Metabolite interference : 2-oxo-3-hydroxy-LSD may bind weakly to non-target receptors; confirm specificity via LC-MS .
  • Species variability : Rodent 5-HT2A_{2A} receptors exhibit lower affinity than human isoforms; validate cross-species findings .

Advanced Research Question: How do epigenetic modifications influence interindividual variability in responses to this compound?

Answer:

  • DNA methylation profiling : Compare responders vs. non-responders at serotonin-related loci (e.g., HTR2A promoter) .
  • Histone acetylation assays : Assess chromatin accessibility changes in cortical neurons post-LSD exposure .
  • Pharmacoepigenetic cohorts : Stratify participants by genotype (e.g., 5-HT2A_{2A} polymorphisms) to predict therapeutic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.